molecular formula C14H19N5O3S B2376381 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176201-81-1

8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2376381
CAS No.: 2176201-81-1
M. Wt: 337.4
InChI Key: BUBTUEHDZZHUMX-UHFFFAOYSA-N
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Description

The compound 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a structurally complex molecule featuring an 8-azabicyclo[3.2.1]octane core, a sulfonamide-linked 3,5-dimethyloxazole moiety, and a 1,2,3-triazole substituent. This bicyclic scaffold is of significant interest in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets . The sulfonamide group is a common pharmacophore in enzyme inhibitors, while the triazole ring contributes to hydrogen bonding and π-π interactions. Synthetic routes for analogous compounds typically involve multi-step protocols, including nucleophilic substitution, sulfonylation, and cyclization reactions, often employing intermediates like tert-butyl carbamates and thiol derivatives . Characterization relies on advanced techniques such as NMR, UPLC-MS, and HRMS to confirm structural integrity and purity .

Properties

IUPAC Name

3,5-dimethyl-4-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-9-14(10(2)22-16-9)23(20,21)19-11-3-4-12(19)8-13(7-11)18-6-5-15-17-18/h5-6,11-13H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBTUEHDZZHUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic molecule notable for its potential biological activities. Its structure incorporates multiple functional groups, including an oxazole ring and a triazole moiety, which are known to influence biological interactions and pharmacological properties.

  • Molecular Formula : C14H19N5O3S
  • Molecular Weight : 337.4 g/mol
  • IUPAC Name : 3,5-dimethyl-4-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]-1,2-oxazole

The biological activity of this compound primarily stems from its ability to interact with various biological targets due to the presence of the triazole and oxazole rings. Triazoles are known for their antifungal and antibacterial properties, while oxazoles have been associated with anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria .
  • A study demonstrated that related triazole compounds effectively inhibited E. coli and Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound's structure may also confer anticancer properties:

  • Triazole-containing compounds have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the disruption of cell cycle regulation and induction of oxidative stress .

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Antibacterial Properties : A recent review summarized the synthesis and antibacterial activity of various triazole derivatives, noting their effectiveness against resistant bacterial strains .
  • Anticancer Studies : Research on related sulfonamide-triazole compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .

Data Tables

Biological Activity Target Organisms/Cells Effect Observed
AntibacterialE. coli, S. aureusInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis

Scientific Research Applications

The compound's biological activity can be attributed to the presence of the triazole and oxazole rings:

  • Antibacterial Properties: Triazoles are known for their antimicrobial properties. Studies have indicated that compounds containing triazole moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This makes the compound a potential candidate for developing new antibacterial agents, particularly in light of rising antibiotic resistance.
  • Anti-inflammatory Effects: The oxazole ring has been associated with anti-inflammatory activities. Compounds containing oxazole structures have been studied for their ability to modulate inflammatory pathways .
  • Antifungal Activity: Similar to its antibacterial properties, the triazole component also provides antifungal capabilities, making it relevant in the development of antifungal therapies .

Pharmaceutical Development

The compound's structural features make it a valuable scaffold in drug discovery:

  • Lead Compound in Antibiotic Research: Given its demonstrated antibacterial activity, this compound could serve as a lead in the design of new antibiotics targeting resistant strains of bacteria .

Case Studies

Several studies have highlighted the potential applications of compounds similar to 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane:

Study ReferenceFocusFindings
Synthesis and Antibacterial ActivityInvestigated the synthesis of triazole derivatives and their effectiveness against resistant bacterial strains.
Antipsychotic Drug DevelopmentExplored similar compounds as potential antipsychotics with complex mechanisms involving multiple receptor interactions.
Liquid Crystal ScaffoldsDiscussed the use of similar chemical scaffolds in developing liquid crystal-based materials with potential applications in displays and sensors.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Sulfonyl Group Triazole Type Molecular Weight (g/mol) Predicted pKa Key Applications/Notes
Target Compound 3,5-Dimethyl-1,2-oxazol-4-yl 1,2,3-triazol ~394.44* ~2.8† Potential enzyme inhibition
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 2-Bromophenyl 1,2,4-triazol 397.29 2.79 Research chemical (structural studies)
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane 3,5-Dimethylpyrazol-4-yl N/A ~380.40‡ N/A SAR studies for bioactivity optimization

*Calculated based on empirical formula (C₁₆H₂₀N₆O₃S).
†Inferred from analogous sulfonamides .
‡Estimated from synthesis protocols in .

Impact of Substituents on Properties

  • Sulfonyl Group: The 3,5-dimethyloxazole sulfonyl group in the target compound may enhance metabolic stability compared to bromophenyl analogs (e.g., ), which are bulkier and more lipophilic.
  • Triazole Regiochemistry : The 1,2,3-triazole in the target compound versus the 1,2,4-triazole in ’s analog influences hydrogen-bonding capacity and dipole moments, critical for interactions with enzymes or receptors .

Physicochemical and Pharmacokinetic Profiles

  • Boiling Point/Density : The bromophenyl analog () has a predicted boiling point of 569.4°C and density of 1.77 g/cm³, reflecting high molecular weight and aromaticity. The target compound’s oxazole group likely reduces these values due to lower aromatic bulk.
  • pKa : The target compound’s predicted pKa (~2.8) suggests moderate solubility in physiological environments, comparable to the bromophenyl analog (pKa 2.79) .

Q & A

Q. What are the optimal synthetic routes for 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane?

  • Methodological Answer : The synthesis involves multi-step protocols, typically starting with the functionalization of the azabicyclo[3.2.1]octane core. Key steps include:
  • Sulfonylation : Reacting the azabicyclic amine with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or acetonitrile .
  • Triazole Incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety at the C3 position. Solvent choice (e.g., DMSO or THF) and reaction time (12–24 hours) critically influence yield .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How can researchers characterize the structural features of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • Spectroscopy :
  • NMR : 1H^1H, 13C^{13}C, and 2D-COSY for verifying bicyclic framework, sulfonyl, and triazole substituents.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (C16_{16}H20_{20}N4_{4}O3_{3}S) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the azabicyclo[3.2.1]octane scaffold .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., sulfonyl-triazole azabicyclic compounds):
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ Kinase Assay) at 1–10 µM concentrations .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to assess permeability in Caco-2 or HEK293 cell lines .
  • Cytotoxicity : MTT or resazurin assays in cancer/normal cell lines (IC50_{50} determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfonylation steps?

  • Methodological Answer : Use statistical design of experiments (DoE) to identify critical factors:
  • Variables : Temperature (20–60°C), solvent polarity (acetonitrile vs. DMF), stoichiometry (1.2–2.0 equiv. sulfonyl chloride).
  • Response Surface Methodology (RSM) : Central composite design to model interactions and predict optimal conditions. For example, acetonitrile at 40°C with 1.5 equiv. sulfonyl chloride maximizes yield (85–90%) .
  • Real-time Monitoring : In situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize protocols via CLIA or ISO 17025 certification. Replicate studies using identical cell lines (e.g., ATCC-validated HepG2) and serum-free media .
  • Metabolic Stability : Compare microsomal half-life (e.g., human liver microsomes) to rule out rapid degradation as a confounding factor .
  • Computational Validation : Molecular docking (AutoDock Vina) to verify binding poses against target proteins (e.g., kinases) and correlate with experimental IC50_{50} values .

Q. What strategies enable target identification for this compound?

  • Methodological Answer : Combine chemoproteomics and network pharmacology :
  • Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding partners in cell lysates .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint genes modulating compound sensitivity .
  • Pathway Enrichment Analysis : Tools like DAVID or STRING to map targets to signaling pathways (e.g., PI3K/AKT) .

Q. How can computational modeling improve the design of derivatives with enhanced selectivity?

  • Methodological Answer : Leverage quantum mechanics/molecular mechanics (QM/MM) and free-energy perturbation (FEP) :
  • Docking Studies : Glide or GOLD to screen virtual libraries against off-targets (e.g., CYP450 isoforms) and prioritize low-affinity candidates .
  • ADMET Prediction : SwissADME or ADMETLab to optimize logP (1–3), topological polar surface area (<90 Ų), and P-glycoprotein efflux ratio (<3) .
  • FEP Calculations : Calculate relative binding free energies for sulfonyl/triazole modifications to guide synthetic efforts .

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